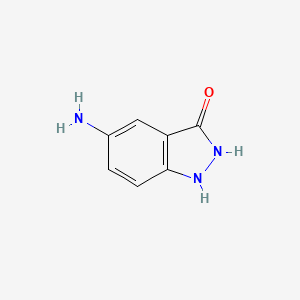

5-Amino-1H-indazol-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFHVHYSJZHBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566184 | |

| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89792-09-6 | |

| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89792-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1h Indazol 3 Ol and Its Derivatives

General Synthetic Strategies for 1H-Indazol-3-ol Core

The construction of the 1H-indazol-3-ol core, a privileged structure in medicinal chemistry, can be achieved through several synthetic routes. nih.gov These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.gov Common strategies include the cyclization of o-toluidine (B26562) derivatives through acylation, nitrosation, and subsequent cyclization. researchgate.net Another prevalent method is the intramolecular reductive amination of 2-nitrobenzaldehyde (B1664092) with a primary amine, followed by N-hetero-cyclization. nih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools for indazole synthesis. For instance, copper-catalyzed N-N bond formation is a widely used method. Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines is another effective approach. nih.gov Furthermore, silver-mediated intramolecular oxidative C-H amination has been developed for constructing a variety of 1H-indazoles. acs.org

A summary of key synthetic strategies for the 1H-indazole core is presented below:

| Synthetic Strategy | Starting Materials | Key Features |

| Davis-Beirut Reaction | 2-nitrobenzyl alcohol derivatives | A versatile method for forming the indazole ring. mdpi.com |

| Reductive Cyclization | Substituted nitrobenzyl derivatives | Involves the reduction of a nitro group followed by cyclization. |

| [3+2] Dipolar Cycloaddition | Arynes and sydnones or diazo compounds | Utilizes TBAF-promotion for the cycloaddition reaction. nih.govorganic-chemistry.org |

| Intramolecular C-H Amination | Arylhydrazones | Mediated by oxidants like PIFA for direct C-H amination. nih.gov |

Specific Synthesis of 5-Amino-1H-indazol-3-ol

The introduction of an amino group at the 5-position of the 1H-indazol-3-ol core is a critical step in the synthesis of the target compound and its derivatives, which are valuable intermediates for kinase inhibitors and antimicrobial agents.

Reported Synthetic Routes for this compound

A common pathway to this compound involves a multi-step sequence starting from appropriately substituted benzonitriles. For instance, the synthesis can commence with 2-fluoro-5-nitrobenzonitrile, which undergoes cyclization with hydrazine (B178648) to form 5-nitro-1H-indazol-3-amine. Subsequent reduction of the nitro group to an amine, followed by hydrolysis of the 3-amino group, yields the desired this compound.

Another approach starts with 2-nitrobenzaldehyde and hydrazine hydrate (B1144303) to form 2-nitrophenylhydrazine, which is then cyclized to create the indazole core. Subsequent nitration at the 5-position, followed by reduction of both nitro groups (the one on the ring and the one introduced) and selective hydrolysis, can lead to the final product.

Alternative Approaches for Aminated Indazole-3-ols

Alternative strategies for synthesizing aminated indazole-3-ols often focus on the late-stage introduction of the amino group or the use of different starting materials. One such method involves the use of 2-bromobenzonitriles, which can undergo a palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org

The following table summarizes different approaches for the synthesis of aminated indazole derivatives:

| Starting Material | Key Reagents/Catalysts | Product Type | Reference |

| 2-halobenzonitriles | Hydrazine carboxylic esters, Cu catalyst | Substituted 3-aminoindazoles | organic-chemistry.org |

| 2-chloro benzonitrile | Phenylhydrazine, t-BuOK | 1-phenyl-1H-indazol-3-amine | nih.gov |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-bromo-1H-indazol-3-amine | mdpi.com |

Synthetic Approaches to Functionalized this compound Derivatives

The functionalization of this compound at its various reactive sites, including the C-5 amino group and the indazole nitrogen atoms, is crucial for developing new therapeutic agents.

Derivatization at the Amino Group (C-5)

The amino group at the C-5 position provides a convenient handle for introducing a wide range of substituents. Standard amine chemistry can be employed for this purpose. For example, acylation reactions with various acyl chlorides or anhydrides can be used to synthesize a library of N-acylated derivatives.

Furthermore, the Suzuki coupling reaction has been utilized to introduce different substituted aromatic groups at the C-5 position of the indazole ring, allowing for the exploration of structure-activity relationships. mdpi.com This approach often starts with a halogenated precursor, such as 5-bromo-1H-indazol-3-amine, which is then coupled with various boronic acids. mdpi.com

Modifications at the Indazole Nitrogen Atoms (N-1)

The nitrogen atoms of the indazole ring, particularly N-1, are also amenable to functionalization. N-arylation of the 1H-indazole core can be achieved using copper-catalyzed cross-coupling reactions with aryl halides. researchgate.net Rhodium(III)-catalyzed C-H activation has been employed for the ortho-alkylation of N-aryl indazol-3-ols with maleimides, leading to the synthesis of succinimide-linked indazol-3-ol derivatives. acs.orgnih.gov

The following table outlines methods for modifying the indazole nitrogen atoms:

| Reaction Type | Reagents/Catalysts | Modification | Reference |

| N-Arylation | Aryl halides, CuI, (1R,2R)-cyclohexane-1,2-diamine | Introduction of an aryl group at N-1 | researchgate.net |

| ortho-Alkylation | Maleimides, [RhCp*Cl2]2, AgSbF6 | Succinimide-linking at the N-aryl group | acs.orgnih.gov |

| Triflation | Triflic anhydride | Conversion of the 3-hydroxyl group to a triflate for further coupling reactions | nih.govacs.org |

Substitutions at the Indazole Ring (e.g., C-3, C-6)

Functionalization of the indazole core is crucial for modifying the properties of the resulting molecules. The C-3 and C-6 positions are common sites for substitution.

The direct C-3 arylation of the 1H-indazole core, a traditionally challenging transformation due to the low reactivity of this position, has been achieved using palladium(II) catalysis. A practical method employs a Pd(II)/Phen catalyst system for the direct arylation of indazole with aryl iodides or bromides, notably without the need for silver additives. rsc.org The choice of solvent, such as toluene (B28343) or chlorobenzene, is critical for achieving high reactivity and selectivity. rsc.org This approach was robust enough to be applied in the total synthesis of nigellidine (B12853491) hydrobromide. rsc.org

For substitutions at the C-5 or C-6 position, the Suzuki cross-coupling reaction is a widely used and effective method. This typically involves a halogenated indazole precursor, such as a 5-bromoindazole, which can be coupled with various boronic acids to introduce new aryl or heteroaryl groups. nih.govmdpi.com For example, a series of 5-bromoindazoles, with different substituents at the N-1 and C-3 positions, were successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using a Pd(dppf)Cl2 catalyst. nih.gov This methodology provides a straightforward route to indazole-based heteroaryl compounds. nih.gov Similarly, introducing substituted aromatic groups at the C-5 position via Suzuki coupling is a strategy to explore new derivatives with potential biological activities. mdpi.com

Synthesis of Succinimide-Linked Indazol-3-ols

A notable class of derivatives is the succinimide-linked indazol-3-ols, which are synthesized through a rhodium(III)-catalyzed 1,4-addition reaction. nih.govacs.org This method involves the reaction of N-aryl indazol-3-ols with maleimides. acs.org The process is characterized by its complete regioselectivity and tolerance for a good range of functional groups. nih.gov

The reaction is typically catalyzed by a combination of [RhCp*Cl2]2 and AgSbF6 in the presence of pivalic acid (PivOH). nih.govacs.org This C-H alkylation occurs at the ortho-C–H bond on the N-aryl ring of the indazol-3-ol, reacting with the maleimide (B117702) to form the succinimide-bearing product. nih.gov The versatility of this protocol has been demonstrated by using maleimides linked to existing drug molecules and fluorescent probes, highlighting its utility in medicinal chemistry. nih.govresearchgate.net The reaction works well with a variety of N-aryl indazol-3-ols and N-substituted maleimides, including N-aryl, N-alkyl, N-benzyl, and even NH-free maleimides, consistently producing the desired products in high yields. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 1-phenyl-1H-indazol-3-ol | N-phenylmaleimide | [RhCpCl2]2, AgSbF6, PivOH | 3a | 92% | nih.govacs.org |

| 1-phenyl-1H-indazol-3-ol | N-methylmaleimide | [RhCpCl2]2, AgSbF6, PivOH | - | High | nih.gov |

| para-substituted N-aryl indazol-3-ols | N-methylmaleimide | [RhCpCl2]2, AgSbF6, PivOH | 4b-4g | High | nih.govacs.org |

| 1-phenyl-1H-indazol-3-ol | N-benzylmaleimide | [RhCpCl2]2, AgSbF6, PivOH | 3i | 69% | nih.gov |

Advanced Synthetic Techniques

Modern organic synthesis has introduced a variety of advanced techniques that have been successfully applied to the construction of indazole derivatives, offering improvements in efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Reactions (e.g., Rh(III)-catalysis, Pd/C-catalyzed hydrogenation, Suzuki coupling)

Transition metals are central to many advanced strategies for synthesizing and functionalizing indazoles.

Rh(III)-catalysis is prominently used for C-H activation and annulation reactions to build the indazole core or its derivatives. One approach involves the Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes to form indazole derivatives with a quaternary carbon. rsc.orgrsc.org Another powerful method is the formal [4+1] annulation of azobenzenes with aldehydes, where the azo group directs ortho C–H activation, followed by addition to the aldehyde, cyclization, and aromatization to yield N-aryl-2H-indazoles. acs.org Rhodium catalysis is also key in the synthesis of succinimide-linked indazol-3-ols as described previously. nih.govacs.org

Pd/C-catalyzed hydrogenation is a classic and effective method for reduction reactions, particularly for converting a nitro group to an amino group. This is a crucial step in syntheses starting from nitro-substituted precursors to arrive at aminoindazoles like this compound. google.com For instance, the synthesis of 3-substituted indoles from nitroalkane precursors utilizes Pd/C-catalyzed hydrogenation in a sequential process. mdpi.com

Suzuki coupling , catalyzed by palladium, is a cornerstone for C-C bond formation in the synthesis of indazole derivatives. rsc.org It is extensively used to introduce aryl or heteroaryl substituents onto the indazole ring, typically at positions that have been pre-functionalized with a halide (e.g., bromo or iodo). nih.govnih.gov The reaction of 5-bromoindazoles with various boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl2 or Pd(PPh3)4 is a well-established method for creating 5-aryl or 5-heteroaryl indazoles. nih.govnih.govrsc.org A microwave-assisted Suzuki coupling/deprotection sequence starting from 3-iodo-N-Boc indazole allows for the rapid synthesis of 3-aryl-NH-indazoles, which can be further arylated at the N-1 position. nih.gov

| Reaction Type | Catalyst | Starting Materials | Product Type | Reference |

| C-H Alkylation | Rh(III)Cp* | N-aryl indazol-3-ols, Maleimides | Succinimide-linked indazol-3-ols | nih.govacs.org |

| Annulation | Rh(III) | Phthalazinones, Allenes | Indazoles with quaternary carbon | rsc.orgrsc.org |

| [4+1] Annulation | Rh(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | acs.org |

| Hydrogenation | Pd/C | Nitro-indazole precursor | Amino-indazole | google.com |

| Cross-Coupling | Pd(dppf)Cl2 | 5-bromoindazoles, Boronic acids | 5-aryl/heteroaryl indazoles | nih.govrsc.org |

| Cross-Coupling | Pd(PPh3)4 | 3-iodo-N-Boc indazole, Boronic acids | 3-aryl-1H-indazoles | nih.gov |

Cascade Reactions and Heterocyclization

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical pathway to complex heterocyclic structures like indazoles. rsc.org The Davis-Beirut reaction is a classic N-N bond-forming heterocyclization that produces 2H-indazoles and indazolones from o-nitrobenzaldehydes. wikipedia.orgnih.gov This reaction proceeds through a key nitroso intermediate generated in situ under redox-neutral conditions. nih.gov

More recent developments include substrate-dependent cascade reactions of N-nitrosoanilines with diazo compounds to yield diversely functionalized indazoles. acs.orgnih.gov For example, the reaction of N-nitrosoaniline with a diazo homophthalimide bearing an N-alkyl group results in an indazole with a benzoyl carbamate (B1207046) moiety through a cascade of C-H alkylation, nucleophilic additions, C-C bond cleavage, and dehydrogenation. acs.org Another innovative cascade involves a one-pot, multi-component reaction to synthesize 2H-indazole analogues, starting with the formation of functionalized bromo-derivatives which are then used in a Pd-catalyzed cyclization with hydrazine. nih.gov

Click Chemistry Approaches for Indazole Derivatives

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for linking indazole scaffolds to other molecular entities. nih.govpcbiochemres.com This reaction forms a stable 1,2,3-triazole ring that serves as a linker. acs.orgpcbiochemres.com The strategy is often used to synthesize hybrid molecules for various applications. iyte.edu.trtandfonline.com For instance, 1,2,3-triazole derivatives of various heterocyclic cores have been synthesized using click chemistry to evaluate their biological properties. pcbiochemres.comacs.org While direct examples for this compound are not prevalent, the methodology is broadly applicable for creating libraries of indazole derivatives by reacting an azide- or alkyne-functionalized indazole with a suitable reaction partner. nih.gov

Microwave-Assisted Synthesis

The use of microwave irradiation to accelerate organic reactions has become a common practice in modern synthesis. This technique significantly reduces reaction times compared to conventional heating. Microwave-assisted synthesis has been applied to various steps in the formation of indazoles, including the cyclization of 2-nitrobenzaldehyde with hydrazine hydrate and the Suzuki coupling of halogenated indazoles. nih.gov For example, the synthesis of 3-aryl-NH-indazoles via a Suzuki coupling/deprotection sequence was effectively performed under microwave irradiation at 120 °C for 40 minutes, a significant time-saving over conventional heating. nih.gov Similarly, microwave-assisted methods have been developed for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating the broad utility of this technology in heterocyclic chemistry. sciforum.net

Structure Activity Relationship Sar Studies of 5 Amino 1h Indazol 3 Ol Derivatives

Impact of Substituents on Biological Activities

Substitutions at the C-5 amino group of the indazole ring have been shown to significantly influence the biological activity of the resulting derivatives. The nature of the substituent, whether it is an alkyl, aryl, or another functional group, can modulate the compound's interaction with its target protein. For instance, in the context of kinase inhibition, the introduction of specific moieties at this position can enhance potency and selectivity. austinpublishinggroup.com

Research into 5-substituted-3-aminoindazoles has demonstrated that modifications at the C-5 position are a viable strategy for developing kinase inhibitors. austinpublishinggroup.com The synthesis of these derivatives often involves coupling reactions, such as the Sonogashira coupling, to introduce a variety of substituents. austinpublishinggroup.com The resulting compounds can then be evaluated for their ability to inhibit specific kinases, with the SAR data guiding further optimization.

For example, studies on 1H-indazole-3-amine derivatives have shown that introducing piperazine (B1678402) acetamide (B32628) at the C-3 position and various aromatic groups at the C-5 position can lead to compounds with significant antitumor activity. mdpi.com The choice of the substituent on the benzene (B151609) ring at the C-5 position has a notable impact on the anti-proliferative activity against different cancer cell lines. mdpi.com One study found that for Hep-G2 cells, a 3,5-difluoro substituent was more effective than a 4-fluoro or 3-fluoro substituent, highlighting the importance of the substitution pattern on the aromatic ring for antitumor activity. mdpi.com

Table 1: Effect of C-5 Position Substituents on Antitumor Activity of 1H-indazole-3-amine Derivatives

| Compound | R¹ Substituent at C-5 | Hep-G2 IC₅₀ (µM) |

|---|---|---|

| 5j | 3,5-difluorophenyl | 3.32 ± 0.43 |

| 5e | 4-fluorophenyl | >50 |

| 5b | 3-fluorophenyl | >50 |

| 5f | 4-trifluoromethoxyphenyl | >50 |

Data sourced from a study on 1H-indazole-3-amine derivatives. mdpi.com

The indazole ring system can exist in two primary tautomeric forms: 1H- and 2H-indazoles. austinpublishinggroup.com The position of the proton on the nitrogen atoms (N-1 or N-2) is influenced by the nature and position of substituents on the ring. austinpublishinggroup.com This tautomeric preference is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets.

For 5-amino-1H-indazol-3-ol, the 1H-tautomer is generally the predominant form. This stability is attributed to resonance stabilization from the hydroxyl group at the C-3 position and the electron-donating amino group at the C-5 position. Intramolecular hydrogen bonding between the N1-H and the oxygen of the C3-OH group can further lock the molecule in the 1H-configuration.

Substitution at the N-1 or N-2 position can have a profound effect on both the tautomeric equilibrium and the biological activity. N-1 substituted derivatives often retain the 3-hydroxy form, while N-2 substituted compounds may exist in the 3-oxo form. thieme-connect.de For example, in a series of indazole-based inhibitors, N-1 benzyl (B1604629) substituted derivatives showed specific biological activity, whereas the corresponding N-2 benzyl isomer was inactive. austinpublishinggroup.com The steric and electronic properties of the N-substituent can also influence the molecule's binding affinity and selectivity for its target. The rate of N-alkylation is sensitive to steric hindrance from substituents at the C-3 and C-7 positions. thieme-connect.de

Modifications to the benzene portion of the indazole core provide another avenue for optimizing the pharmacological profile of this compound derivatives. Introducing substituents such as halogens, alkyl groups, or methoxy (B1213986) groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with target enzymes or receptors. researchgate.netnih.gov

For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, substitutions on the phenyl ring of the indazole core were found to be crucial for activity. nih.gov The introduction of a fluorine atom at the 6-position of the indazole ring in a series of 1H-indazol-3-amine derivatives led to improved enzymatic and cellular potency against FGFR1 and FGFR2. nih.gov Similarly, in another series of FGFR1 inhibitors, the presence of an additional fluorine atom on the phenyl ring resulted in a significant enhancement of activity. nih.gov

In the context of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, the substitution pattern on the indazole ring was also found to be important. nih.gov A methyl group at the 5-position resulted in lower activity compared to methoxy-substituted derivatives, indicating the importance of this group for high potency. nih.gov These findings underscore the critical role of benzene ring substitutions in fine-tuning the biological activity of indazole-based compounds.

Influence of N-Substitution (N-1 or N-2) on Activity and Tautomerism

SAR in Specific Biological Contexts

The indazole scaffold is a privileged structure for the development of kinase inhibitors, with many derivatives targeting enzymes like FGFR, vascular endothelial growth factor receptor (VEGFR), and GSK-3. researchgate.netnih.gov The SAR for kinase inhibition often revolves around optimizing interactions with the ATP-binding pocket of the target kinase.

For FGFR1 inhibitors, SAR studies revealed that increasing the size of the substituent at the 3-position of the phenyl ring (e.g., from methoxy to ethoxy to isopropoxy) led to increased activity. nih.gov Docking studies suggested that the N-H of the indazole ring forms a hydrogen bond with key residues in the kinase's hinge region, while the substituents on the phenyl ring occupy a hydrophobic pocket. nih.gov

In the case of GSK-3 inhibitors, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors. nih.gov SAR studies indicated that substitution of the amine group with dimethylamine (B145610) did not improve activity, while methoxy groups at the 5-position of the indazole ring were important for high potency. nih.gov

Table 2: SAR of Indazole Derivatives as FGFR1 Inhibitors

| Compound | Substitution on Phenyl Ring | FGFR1 IC₅₀ (nM) |

|---|---|---|

| 14a | 3-methoxyphenyl | 15 |

| 14b | 3-ethoxyphenyl | 13.2 |

| 14c | 3-isopropoxyphenyl | 9.8 |

| 14d | 3-methoxy-4-fluorophenyl | 5.5 |

Data sourced from a study on indazole derivatives as FGFR1 inhibitors. nih.gov

Beyond kinases, this compound derivatives have been investigated as inhibitors of other enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), D-amino acid oxidase (DAAO), and 5-lipoxygenase (5-LOX). researchgate.netnih.govresearchgate.net

IDO1 Inhibition: IDO1 is a heme-containing enzyme that is a target for cancer immunotherapy. researchgate.net The indazole scaffold is considered a bioisostere of the indole (B1671886) ring of tryptophan, the natural substrate of IDO1. rsc.org SAR studies of 5/6-aminoindazole derivatives have shown that the amino group can form a hydrogen bond with the heme propionate, and the indazole scaffold itself interacts with residues in the active site. researchgate.net The design of novel IDO1 inhibitors has involved connecting the 5/6-aminoindazole template to various substituted phenyl rings via an amide linker to target different pockets within the active site. researchgate.net

DAAO Inhibition: DAAO is a target for the treatment of schizophrenia. nih.gov A pharmacophore and SAR analysis led to the investigation of 1H-indazol-3-ol derivatives as DAAO inhibitors, identifying nanomolar inhibitors. nih.gov For instance, 6-fluoro-1H-indazol-3-ol was found to be a potent DAAO inhibitor that significantly increased plasma D-serine levels in vivo. nih.gov

5-Lipoxygenase Inhibition: 5-LOX is an enzyme involved in the inflammatory pathway. researchgate.net While specific SAR studies on this compound derivatives as 5-LOX inhibitors are less common, the broader class of indazole derivatives has been explored for this activity. The general principles of SAR for 5-LOX inhibition often involve incorporating features that can interact with the enzyme's active site, which contains a non-heme iron atom.

SAR in Anti-proliferative Activity

The indazole nucleus is a key pharmacophore in the development of anticancer agents, with derivatives showing activity against a range of human cancer cell lines. mdpi.comrsc.org SAR studies have been crucial in identifying the structural modifications that enhance this anti-proliferative potential.

Research into 6-substituted aminoindazole derivatives has revealed distinct SAR trends. rsc.org For instance, the presence of a methyl group at the C-3 position of the indazole ring generally leads to toxicity against HCT116 colon cancer cells. rsc.org Within this C-3 methylated series, aryl group substitutions were found to be more cytotoxic than cyclohexyl substitutions. rsc.org Conversely, removing the methyl group from the C-3 position tended to reduce toxicity, with the exception of an acetylated compound. rsc.org The position of nitrogen substitution is also critical; moving a methyl group from the N-1 to the N-2 position typically decreased the anti-proliferative activity for most derivatives studied. rsc.org

Further studies on 1H-indazole-3-amine derivatives evaluated against a panel of cancer cells (K562, A549, PC-3, and Hep-G2) highlighted the importance of substituents on the benzene ring at the C-5 position. mdpi.com The anti-proliferative activity against Hep-G2 cells showed a clear trend based on the substituent, in the order of: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy. mdpi.com This indicates that fluorine substitution, particularly at the meta-position, is important for enhancing antitumor activity. mdpi.com One of the most potent compounds identified in a study was a mercapto acetamide derivative, which exhibited a strong inhibitory effect against Hep-G2 cells with an IC₅₀ value of 3.32 µM. mdpi.com

| Compound Series | Substitution | Cell Line | Activity Trend / IC₅₀ (µM) |

| 6-Substituted Aminoindazoles | C-3 Methylation | HCT116 | Generally increases toxicity rsc.org |

| N-1 vs. N-2 Methylation | HCT116 | N-1 substitution is generally preferred for activity rsc.org | |

| 1H-Indazole-3-amine Derivatives | C-5 Benzene Ring Substituent | Hep-G2 | 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy mdpi.com |

| Mercapto acetamide derivative (5k) | Hep-G2 | 3.32 mdpi.com | |

| 1H-Benzo[f]indazole-4,9-diones | Various derivatives | MCF-7 | 27.5 to 432.5 nih.gov |

| Various derivatives | KATO-III | 25.5 to 401.8 nih.gov |

This table is interactive. Click on the headers to sort the data.

SAR in Anti-inflammatory Activity

Indazole derivatives are recognized for their anti-inflammatory properties, with SAR studies guiding the optimization of this activity. nih.govresearchgate.net Benzydamine is a notable example of an indazole-based anti-inflammatory agent. nih.gov

A key target for anti-inflammatory action is the 5-lipoxygenase (5-LOX) enzyme. A study of 1,5-disubstituted indazol-3-ols identified compounds with potent anti-inflammatory effects. nih.gov The SAR analysis revealed that specific substitutions at the N-1 and C-5 positions were critical. One of the most potent compounds, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was a strong inhibitor of the 5-LOX-catalyzed oxidation of arachidonic acid, with an IC₅₀ value of 44 nM. nih.gov This compound also demonstrated significant in vivo activity, inhibiting antigen-induced airway eosinophilia in guinea pigs. nih.gov The structural features—a methoxy group at C-5 and a large, heterocyclic benzyl substituent at N-1—appear to be key for this high potency. nih.gov Further research has indicated that substitutions with a chlorine or methyl group at the C-7 position of the indazole nucleus can also result in high cardiovascular activity, which can be related to inflammatory pathways. nih.gov

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new, more potent derivatives. Techniques such as molecular docking, free energy perturbation, molecular dynamics, and pharmacophore modeling are routinely applied to the study of this compound derivatives.

Molecular Docking Studies to Elucidate Binding Modes

Molecular docking is used to predict the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity. nih.govresearchgate.net Studies on indazole derivatives use docking to understand how they interact with the amino acid residues in the active site of a target protein.

For example, docking studies of indazole derivatives with potential anticonvulsant targets (PDB IDs: 1EOU and 5FDC) have shown strong binding affinities, with calculated values of -6.89 kcal/mol and -7.45 kcal/mol, respectively. asianresassoc.org In another study, docking of an indazole derivative into a target binding site revealed a high docking value of -14.08 Kcal/mol. researchgate.net The stability of this docked pose was attributed to crucial hydrogen bonds formed between the -NH group of the indazole and the amino acid residue Glu108, as well as interactions with Cys104. researchgate.net These computational predictions help to explain the observed biological activity at a molecular level and rationalize the SAR, for instance, by showing why a particular substituent enhances binding through additional favorable interactions. researchgate.net

Free Energy Perturbation (FEP) Calculations for Binding Affinity

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a protein target. cresset-group.comresearchgate.net FEP simulations provide quantitative predictions that can prioritize which novel compounds to synthesize and test, thereby accelerating the drug discovery process. cresset-group.comscience.gov The accuracy of FEP calculations is often within 1 kcal/mol of experimental data. cresset-group.com

FEP has been successfully applied to a series of 1H-indazol-3-ol derivatives that were investigated as inhibitors of D-amino acid oxidase (DAAO). science.govresearchgate.net In this study, FEP calculations were used to assess various tautomeric and protonation states of the compounds, correctly identifying that the deprotonated forms were the most important species for binding. researchgate.netscience.gov The calculated binding affinities were in good agreement with experimentally measured values. science.gov Furthermore, FEP was used prospectively to predict the affinities of previously untested indazole derivatives, and subsequent synthesis and testing confirmed the accuracy of the FEP predictions. science.gov This demonstrates the power of FEP in guiding lead optimization for this class of compounds. researchgate.net

| Method | Application | Key Finding | Reference |

| Molecular Docking | Binding mode prediction | Identified key H-bond interactions with Cys104 and Glu108. researchgate.net | asianresassoc.org, researchgate.net |

| Free Energy Perturbation (FEP) | Relative binding affinity prediction | Validated binding modes and accurately predicted affinities for novel DAAO inhibitors. science.gov | researchgate.net, science.gov |

| Molecular Dynamics (MD) | Ligand-protein complex stability | Confirmed robust and stable binding of potent compounds within target protein binding sites. researchgate.net | researchgate.net, nih.gov |

| Pharmacophore Modeling | Identification of essential features | Guided the discovery of 1H-indazol-3-ol derivatives as nanomolar DAAO inhibitors. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations for Ligand-Protein Stability

While docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment. researchgate.netnih.gov MD simulations are used to evaluate whether the interactions predicted by docking are maintained, providing a more rigorous assessment of the binding hypothesis.

MD simulations have been used to systematically evaluate the stability of ligand-protein complexes involving indazole derivatives. researchgate.net These simulations have demonstrated a consistent and robust binding of potent compounds within the binding sites of their target proteins, confirming the stability of the docked poses. researchgate.networldscientific.com For example, an MD simulation of a ligand in a binding cavity for 500 nanoseconds can track the ligand's conformational changes and its interactions over time. nih.gov Analysis of the root-mean-square-deviation (RMSD) during the simulation can indicate the stability of the ligand; low and stable RMSD values suggest the ligand remains in a consistent binding pose, whereas large fluctuations or jumps in RMSD might suggest poor stability. nih.gov

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

This approach was instrumental in the discovery of 1H-indazol-3-ol derivatives as potent D-amino acid oxidase (DAAO) inhibitors. nih.gov An initial pharmacophore and SAR analysis of known isatin-based DAAO inhibitors led researchers to investigate the 1H-indazol-3-ol scaffold. nih.gov This hypothesis proved successful, leading to the identification of nanomolar inhibitors from this new series. This serves as a prime example of how pharmacophore-based strategies can successfully guide scaffold hopping and the discovery of novel active compounds based on the this compound framework. nih.gov

Biological Activities and Therapeutic Potential of 5 Amino 1h Indazol 3 Ol Derivatives

Anticancer and Anti-proliferative Activities

Derivatives of 5-Amino-1H-indazol-3-ol have been the subject of numerous studies to evaluate their efficacy as anticancer agents. These compounds have shown promise in inhibiting key pathways involved in cancer cell growth and survival.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, FGFR, VEGFR)

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them important therapeutic targets. researchgate.net Derivatives of the indazole scaffold have been extensively investigated as inhibitors of several RTKs, including the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). rsc.org

EGFR Inhibition: Certain indazole-based derivatives have been identified as potent inhibitors of EGFR, including drug-resistant mutants. For instance, an indazole derivative, compound VIII , demonstrated significant inhibitory activity against the EGFRT790M mutant with an IC50 value of 0.07 µM. researchgate.net The indazole core of these inhibitors plays a crucial role in binding to the hinge region of the kinase domain. researchgate.net

FGFR Inhibition: The fibroblast growth factor receptor (FGFR) signaling pathway is another critical target in cancer therapy. A series of 1H-indazol-3-amine derivatives have been developed and evaluated for their inhibitory activity against FGFR1. One such derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine , exhibited an IC50 of 15.0 nM against FGFR1. mdpi.com Further modifications led to the discovery of potent FGFR inhibitors, such as a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative (compound 101 ), which showed an IC50 of 69.1 ± 19.8 nM for FGFR1. mdpi.com

VEGFR Inhibition: The vascular endothelial growth factor receptor (VEGFR) family, particularly VEGFR-2, plays a pivotal role in tumor angiogenesis. nih.gov Indazole derivatives have been designed as multi-target kinase inhibitors with activity against VEGFR-2. Diaryl thiourea (B124793) derivatives of 1H-indazole-3-amine have demonstrated potent inhibition of Tie2, VEGFR-2, and EphB4, with IC50 values below 50 nM. nih.gov A specific pazopanib-based derivative incorporating an indazole ring, compound IX , showed enhanced activity against VEGFR-2 with an IC50 of 12 nM. researchgate.net

| Derivative Type | Target Kinase | IC50 Value | Reference |

| Indazole Derivative VIII | EGFRT790M | 0.07 µM | researchgate.net |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM | mdpi.com |

| Compound 101 | FGFR1 | 69.1 ± 19.8 nM | mdpi.com |

| Diaryl thiourea derivative of 1H-indazole-3-amine | VEGFR-2 | <50 nM | nih.gov |

| Compound IX | VEGFR-2 | 12 nM | researchgate.net |

Inhibition of Serine/Threonine Kinases (e.g., Aurora kinase, cyclin-dependent kinase)

Beyond RTKs, derivatives of this compound have also been shown to target serine/threonine kinases, which are key regulators of the cell cycle and mitosis. rsc.org

Aurora Kinase Inhibition: Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many human cancers. researchgate.netnih.gov Several pan-aurora kinase inhibitors with an indazole core have been developed. nih.gov For example, AT9283 is a multi-targeted kinase inhibitor with potent activity against both Aurora A and Aurora B kinases. science.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are fundamental to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. acs.org The development of selective CDK inhibitors is an active area of cancer research. acs.org While direct studies on this compound derivatives as CDK inhibitors are not extensively detailed in the provided context, the broader class of indazole derivatives has been recognized for its potential to inhibit these kinases. rsc.org

Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has become a significant target in cancer immunotherapy. nih.gov IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment. nih.gov The indazole scaffold, being a bioisostere of the indole (B1671886) ring in tryptophan, has been utilized to design potent IDO1 inhibitors. rsc.org

A series of 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors. rsc.org Among them, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) not only exhibited potent anti-proliferative activity but also significantly suppressed the expression of the IDO1 protein in human colorectal cancer cells (HCT116). rsc.org This highlights the potential of aminoindazole derivatives in the realm of immuno-oncology. rsc.org

Modulation of Cell Cycle Arrest

A key mechanism through which anticancer agents exert their effects is by inducing cell cycle arrest, thereby preventing cancer cell proliferation. Several derivatives of this compound have demonstrated the ability to modulate the cell cycle.

Studies on Various Cancer Cell Lines (e.g., HCT116, Hep-G2, A549)

The anticancer potential of this compound derivatives has been evaluated across a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

HCT116 (Human Colorectal Carcinoma): A series of 6-substituted aminoindazole derivatives showed anti-proliferative activity against HCT116 cells. rsc.org Notably, compound 36 displayed a potent IC50 value of 0.4 ± 0.3 µM in this cell line. rsc.org

Hep-G2 (Human Liver Carcinoma): Research has indicated that this compound dihydrochloride (B599025) can inhibit the proliferation of Hep-G2 cells. In one study, a mercapto acetamide-derived indazole compound, 5k , showed a strong inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM. nih.gov

A549 (Human Lung Carcinoma): N-aromatic substituted 6-aminoindazole derivatives have exhibited considerable cytotoxicity towards A549 cancer cells, with IC50 values ranging from 0.7 to 10 µM. rsc.org Another study reported that an indazole derivative, 7h , had a significant inhibitory effect on A549 cells with an IC50 of 2.16 µM. researchgate.net

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Compound 36 | HCT116 | 0.4 ± 0.3 µM | rsc.org |

| Compound 5k | Hep-G2 | 3.32 µM | nih.govmdpi.com |

| N-aromatic substituted 6-aminoindazoles | A549 | 0.7 - 10 µM | rsc.org |

| Compound 7h | A549 | 2.16 µM | researchgate.net |

Dual MCL-1/BCL-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Myeloid cell leukemia-1 (Mcl-1) and Bcl-2 itself often being overexpressed in cancers. google.com Developing inhibitors that can target these proteins is a promising therapeutic strategy.

Research efforts have focused on developing dual inhibitors of Mcl-1 and Bcl-2. By modifying an indole core to an indazole framework, researchers have successfully developed indazole-3-acylsulfonamides that exhibit improved inhibition of both Mcl-1 and Bcl-2. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the design of dual anti-apoptotic protein inhibitors. researchgate.net

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been the subject of investigation for their ability to selectively inhibit key enzymes involved in various disease pathologies. These studies have highlighted the potential of this chemical class in developing targeted therapeutics for neurological and inflammatory disorders.

D-Amino Acid Oxidase (DAAO) is considered a significant therapeutic target for neurological conditions such as schizophrenia. nih.gov This flavoenzyme is responsible for the breakdown of D-serine, an essential co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. tandfonline.comresearchgate.net Research has indicated that individuals with certain neuropsychiatric disorders, including schizophrenia, may have elevated expression and activity of DAAO in the brain. tandfonline.com The inhibition of DAAO is a promising therapeutic strategy, as it leads to an increase in the brain's D-serine levels, thereby enhancing NMDA receptor-mediated neurotransmission. nih.govresearchgate.net

Following a pharmacophore and structure-activity relationship analysis, researchers identified 1H-indazol-3-ol derivatives as potent, nanomolar inhibitors of DAAO. nih.gov These compounds represent a novel class of DAAO inhibitors with the potential for further development into clinical candidates. nih.gov One such derivative, 6-fluoro-1H-indazol-3-ol, was found to significantly elevate plasma D-serine levels in an in vivo mouse model. nih.gov Another related series, benzo[d]isoxazol-3-ol (B1209928) derivatives, also demonstrated potent DAAO inhibition, with 5-chloro-benzo[d]isoxazol-3-ol (CBIO) showing an IC50 in the submicromolar range. researchgate.net The administration of CBIO alongside D-serine in rats resulted in enhanced plasma and brain concentrations of D-serine compared to the administration of D-serine alone. researchgate.net

Table 1: Examples of Indazol-3-ol and Related Derivatives as DAAO Inhibitors

| Compound Name | Chemical Class | Activity | Reference |

| 6-fluoro-1H-indazol-3-ol | 1H-Indazol-3-ol derivative | Identified as a nanomolar DAAO inhibitor; significantly increased plasma D-serine levels in mice. | nih.gov |

| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | Benzo[d]isoxazol-3-ol derivative | Potent DAAO inhibitor with a submicromolar IC50. | researchgate.net |

The enzyme 5-lipoxygenase (5-LOX) plays a critical role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govresearchgate.net The 5-LOX pathway involves the conversion of arachidonic acid into bioactive leukotrienes that are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and arthritis. researchgate.net Consequently, inhibitors of 5-LOX are considered to have significant therapeutic potential for treating these conditions. researchgate.net

A series of 1,5-disubstituted indazol-3-ol derivatives has been synthesized and evaluated for anti-inflammatory activity. nih.gov Within this series, a specific compound, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, emerged as a highly potent inhibitor of 5-lipoxygenase. nih.gov This derivative strongly inhibited the oxidation of arachidonic acid catalyzed by the enzyme, demonstrating its potential for intervention in inflammatory cascades. nih.gov

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by an Indazol-3-ol Derivative

| Compound Name | Chemical Class | Inhibitory Concentration (IC50) | Reference |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 1,5-Disubstituted Indazol-3-ol | 44 nM | nih.gov |

D-Amino Acid Oxidase (DAAO) Inhibition for Neurological Disorders (e.g., Schizophrenia)

Anti-inflammatory Activities

The indazole scaffold is a core component of various compounds exhibiting anti-inflammatory properties. austinpublishinggroup.comresearchgate.net Derivatives of this compound, in particular, have demonstrated notable effects in both enzymatic and in vivo models of inflammation. nih.gov

The primary anti-inflammatory mechanism identified for certain indazol-3-ol derivatives is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. nih.gov By blocking 5-LOX, these compounds prevent the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is the precursor to leukotrienes. nih.govresearchgate.net Leukotrienes are powerful chemoattractants and mediators of vascular permeability, and their suppression leads to a reduction in the inflammatory response. researchgate.net Another key enzyme in inflammation is cyclooxygenase-2 (COX-2), and computational studies on 1H-indazole analogs suggest that binding and inhibition of COX-2 is another potential mechanism for the anti-inflammatory effects of this class of compounds. researchgate.netinnovareacademics.in

The therapeutic potential of 5-LOX inhibiting indazol-3-ol derivatives has been substantiated in various in vivo models of inflammation. nih.gov The compound 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has shown significant efficacy in several preclinical studies:

In a guinea pig model of allergic asthma, treatment with the compound (1 mg/kg, i.p.) led to a 47% inhibition of antigen-induced airway eosinophilia. nih.gov

The compound also potently inhibited the contraction of sensitized guinea pig tracheal segments with an IC50 value of 2.9 µM. nih.gov

When applied topically, it produced a 41% inhibition of arachidonic acid-induced ear edema in mice. nih.gov

These findings demonstrate the compound's ability to exert anti-inflammatory effects in live animal models, supporting its potential for treating inflammatory conditions. nih.gov

Mechanism of Anti-inflammatory Action

Other Reported Biological Activities

The versatile indazole core is found in molecules with a wide array of pharmacological activities. researchgate.netnih.govresearchgate.net Beyond targeted enzyme inhibition and anti-inflammatory effects, derivatives of this compound and related structures have been investigated for other therapeutic applications.

Antitumor Activity : Derivatives of this compound have shown significant potential as antitumor agents. mdpi.com In one study, a 3,5-disubstituted indazole derivative, compound 6o , exhibited promising inhibitory activity against the K562 human chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.com Notably, this compound demonstrated selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). mdpi.com The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of protein kinases, a key target in cancer therapy. mdpi.com

Other Potential Applications : The broader class of indazole derivatives has been associated with a diverse range of biological effects, including antimicrobial, antihypertensive, analgesic, and central nervous system activities. austinpublishinggroup.comresearchgate.netnih.gov These varied activities suggest that the this compound scaffold could serve as a valuable starting point for the discovery of new therapeutic agents across different disease areas. nih.gov

Antimicrobial and Antifungal Properties

Indazole derivatives have shown notable efficacy against various microbial and fungal pathogens. researchgate.netnih.gov The core indazole structure, a fusion of a pyrazole (B372694) and a benzene (B151609) ring, serves as a versatile scaffold for developing new antimicrobial agents. researchgate.netnih.gov Research has demonstrated that certain indazole derivatives exhibit significant antibacterial and mild to moderate antifungal activities. tandfonline.com

One study highlighted a series of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. tandfonline.com Within this series, a compound featuring a urea (B33335) moiety (compound 5a) displayed potent antimicrobial activity, proving as effective as ampicillin (B1664943) against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. tandfonline.com This same compound also showed activity against Bacillus subtilis and Escherichia coli at an MIC of 50 µg/mL, which was half the potency of ampicillin against these strains. tandfonline.com Furthermore, it exhibited moderate antifungal activity against Candida albicans with an MIC of 25 µg/mL. tandfonline.com

Another investigation into N-methyl-3-aryl indazoles revealed broad-spectrum antibacterial activity against strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as antifungal activity against Candida albicans. researchgate.net The structural modifications on the indazole ring system play a crucial role in determining the antimicrobial spectrum and potency. tandfonline.com For instance, the presence of an electron-withdrawing group at position-3 of the indazole ring has been associated with enhanced antimicrobial activity. tandfonline.com

| Derivative Class | Test Organism | Activity | MIC (µg/mL) | Reference |

| Hexahydroindazole (Compound 5a) | Staphylococcus aureus | Antibacterial | 12.5 | tandfonline.com |

| Hexahydroindazole (Compound 5a) | Bacillus subtilis | Antibacterial | 50 | tandfonline.com |

| Hexahydroindazole (Compound 5a) | Escherichia coli | Antibacterial | 50 | tandfonline.com |

| Hexahydroindazole (Compound 5a) | Candida albicans | Antifungal | 25 | tandfonline.com |

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Antibacterial | Not Specified | researchgate.net |

| N-methyl-3-aryl indazoles | Bacillus cereus | Antibacterial | Not Specified | researchgate.net |

| N-methyl-3-aryl indazoles | Escherichia coli | Antibacterial | Not Specified | researchgate.net |

| N-methyl-3-aryl indazoles | Bacillus megaterium | Antibacterial | Not Specified | researchgate.net |

| N-methyl-3-aryl indazoles | Candida albicans | Antifungal | Not Specified | researchgate.net |

Antihypertensive Properties

Indazole derivatives have been identified as a promising class of compounds for the management of hypertension. nih.govresearchgate.net Their mechanism of action often involves targeting various receptors and enzymes implicated in blood pressure regulation. researchgate.net

One notable derivative, 7-nitroindazole, has been studied for its effects on vagal bradycardia and hypertension. nih.gov Another compound, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80), has also been investigated for its antihypertensive properties. nih.gov The diverse structures of indazole analogues allow them to interact with a variety of biological targets, contributing to their potential as antihypertensive agents. researchgate.net For instance, some indole and indazole derivatives have been shown to possess antihypertensive activity, with research focusing on their structure-activity relationships to optimize their effects. researchgate.net

| Compound | Therapeutic Target/Indication | Reference |

| 7-nitroindazole | Vagal bradycardia/ hypertension | nih.gov |

| 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) | Hypertension | nih.gov |

| Indole and Indazole Analogues | General Antihypertensive Activity | researchgate.net |

Antiarrhythmic and Analgesic Activities

The therapeutic potential of indazole derivatives extends to the treatment of cardiac arrhythmias and pain management. nih.gov Certain N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols have been synthesized and evaluated for their potential antiarrhythmic and analgesic properties. researchgate.net The oxypropan-2-ol chain is a key structural feature in many cardioselective β-sympatholytics that possess antiarrhythmic and antihypertensive effects. researchgate.net

In addition to their cardiac effects, some indazole derivatives have demonstrated significant analgesic activity, comparable to that of indomethacin (B1671933) in animal models. researchgate.net For example, a series of N-aryl substituted-1-aryl-3,4-diphenyl-5-pyrazole amines, which share structural similarities with indazole derivatives, were found to exhibit noteworthy analgesic and antiarrhythmic activity. researchgate.net Furthermore, N(1)–C(X)-substituted indazoles have been identified as having antiarrhythmic, local anaesthetic, and analgesic activities. austinpublishinggroup.com

| Derivative Class | Biological Activity | Key Structural Feature | Reference |

| N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols | Antiarrhythmic, Analgesic | Oxypropan-2-ol chain | researchgate.net |

| N-aryl substituted-1-aryl-3,4-diphenyl-5-pyrazole amines | Analgesic, Antiarrhythmic | N-aryl substitution | researchgate.net |

| N(1)–C(X)-substituted indazoles | Antiarrhythmic, Local Anaesthetic, Analgesic | Substitution at N(1) and another position | austinpublishinggroup.com |

Potential as Cholecystokinin-A (CCK-A) Agonists

Derivatives of indazole have been investigated for their ability to act as agonists for the cholecystokinin-A (CCK-A) receptor. acs.orgnih.gov CCK-A receptor agonists have therapeutic potential, particularly in the regulation of satiety and food intake.

A series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines has been a focus of research in this area. acs.orgnih.gov One such compound, GW 5823, was identified as the first binding-selective CCK-A full agonist with oral efficacy in a rat feeding model. nih.gov Structure-activity relationship studies have shown that while the binding affinity for the CCK-A versus the CCK-B receptor is not heavily dependent on the C3 moiety of the indazole, it is influenced by the nature of the second substituent at C3. acs.orgnih.gov Furthermore, modifications to the N1-anilidoacetamide "trigger" moiety can modulate both agonist efficacy and binding affinity. acs.orgnih.gov

| Compound Series | Target Receptor | Key Findings | Reference |

| 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines | CCK-A | Identification of orally active, selective full agonists. | acs.orgnih.gov |

| GW 5823 | CCK-A | First binding selective CCK-A full agonist with oral efficacy. | nih.gov |

Direct Activation of Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK)

Indazole and indole compounds have emerged as direct activators of 5' adenosine monophosphate-activated protein kinase (AMPK), a crucial enzyme in regulating cellular and whole-body energy homeostasis. google.com The activation of AMPK has beneficial effects on various metabolic parameters, making it a therapeutic target for diseases like type 2 diabetes. google.comnih.gov

AMPK is a serine/threonine kinase that acts as a sensor of cellular energy status. nih.gov Its activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways to restore energy balance. nih.gov While some compounds like AICAR (5-aminoimidazole-4-carboxamide riboside) indirectly activate AMPK, research has focused on identifying direct activators. google.comacs.org An indazole amide was identified as a high-throughput screening hit, which led to the development of an indazole acid lead compound. acs.orgosti.gov Further optimization resulted in the identification of the indole acid PF-06409577, a potent and selective direct activator of AMPK. acs.orgnewdrugapprovals.org This compound has shown efficacy in preclinical models of diabetic nephropathy. newdrugapprovals.org

| Compound Class/Name | Mechanism of Action | Therapeutic Target | Reference |

| Indole and Indazole Compounds | Direct activation of AMPK | Metabolic diseases, Type 2 diabetes | google.com |

| Indazole Amide (HTS hit) | Direct activation of AMPK | Diabetic nephropathy | acs.orgosti.gov |

| PF-06409577 (Indole acid) | Potent and selective direct activation of AMPK | Diabetic nephropathy | acs.orgnewdrugapprovals.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) are instrumental in providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, bond lengths, bond angles, and vibrational frequencies of molecules.

For instance, a computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), a related indazole derivative, utilized DFT with the B3LYP/6-31G(d,p) method to analyze its structural and spectroscopic properties. researchgate.netresearchgate.net The molecular geometry analysis identified seven distinct bond types and nine bond angles. asianresassoc.org Such calculations help validate the structural integrity of the compound and understand the influence of different functional groups on the indazole core. asianresassoc.org Vibrational analysis for DCBIP confirmed 108 fundamental modes associated with its various functional groups (OH, CO, CH, CN, etc.), which aids in the interpretation of experimental infrared and Raman spectra. asianresassoc.org

Table 1: Selected Calculated Structural Parameters for an Indazole Derivative (DCBIP)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Types | 7 |

| Bond Angles | 9 |

| Fundamental Vibrational Modes | 108 |

Data derived from studies on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP). asianresassoc.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. lookchem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher reactivity. researcher.life

In the analysis of DCBIP, the HOMO-LUMO energy gap was calculated to be consistent across various solvents (4.9797–4.9879 eV), indicating minimal solvent influence on its stability. asianresassoc.orgtandfonline.com For another derivative, 2-(5-nitro-1H-indazol-1-yl) acetic acid, FMO analysis suggested a higher reactivity for one conformer over another based on its frontier orbital energies. uni-muenchen.de This type of analysis is crucial for predicting how a molecule like 5-Amino-1H-indazol-3-ol might participate in chemical reactions and interact with biological targets.

Table 2: FMO Parameters for an Indazole Derivative (DCBIP)

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap | ~4.98 |

Data derived from studies on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) in various solvents. asianresassoc.orgtandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attract nucleophiles.

For the indazole derivative DCBIP, MEP maps confirmed nucleophilic regions over the oxygen atom at position 3 (O3) and electrophilic sites over aromatic hydrogens. asianresassoc.orgtandfonline.com This information is vital for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in how the molecule binds to biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability arising from these hyperconjugative interactions. researchgate.net

In the study of DCBIP, NBO analysis identified the strongest stabilizing interaction as the electron donation from a lone pair (LP) of the nitrogen atom at position 4 (N4) to an antibonding σ* orbital of the C8-C9 bond, with a stabilization energy of 40.25 kJ/mol. asianresassoc.orgtandfonline.com This interaction enhances the delocalization within the indazole ring system. asianresassoc.orgtandfonline.com Similarly, for 2-(5-nitro-1H-indazol-1-yl) acetic acid, NBO calculations were used to justify the relative stabilities of its different conformers. uni-muenchen.de

Table 3: NBO Analysis Highlight for an Indazole Derivative (DCBIP)

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) in kJ/mol |

|---|---|---|

| LP (N4) | σ* (C8-C9) | 40.25 |

Data derived from studies on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP). asianresassoc.orgtandfonline.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Simulation

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins. These techniques are particularly important in drug discovery for predicting how a ligand might bind to its target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This analysis provides critical insights into the binding mode and the nature of the intermolecular forces that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Docking studies on various indazole derivatives have revealed key interaction patterns. For example, the analysis of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives confirmed their binding within target protein sites through a combination of hydrophobic contacts, electrostatic forces, and hydrogen bonds. In another study, docking of DCBIP into the active sites of proteins (PDB IDs: 1EOU and 5FDC) demonstrated strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol, respectively, suggesting its potential as an anticonvulsant agent. researchgate.netasianresassoc.org The amino and hydroxyl groups on the this compound scaffold are expected to be key contributors to hydrogen bonding capacity, which is a crucial factor for kinase inhibition.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) |

| 2-(5-nitro-1H-indazol-1-yl) acetic acid |

Binding Affinity Predictions

Predicting the binding affinity of a ligand to its target protein is a cornerstone of computational drug design. For derivatives of 1H-indazol-3-ol, free energy perturbation (FEP) calculations have been employed to predict their binding affinities. acs.org These calculations are particularly useful in lead optimization, helping to refine the chemical structure of a compound to enhance its binding to a biological target. researchgate.net

In the context of D-amino acid oxidase (DAAO) inhibitors, a target for conditions like schizophrenia, FEP calculations have been instrumental. science.gov Studies on 1H-indazol-3-ol derivatives showed a strong correlation between computed and experimental binding free energies, which helped in identifying the most probable binding conformations. acs.org It was proposed that the deprotonated forms of these compounds are the most significant species that bind to the target. acs.org The binding affinity can be significantly influenced by modifications to the indazole ring. For instance, substituting the fluorine on the indazole with a hydroxyl group is predicted to form an additional hydrogen bond, thereby potentially improving binding. nih.gov

| Computational Method | Application | Key Findings |

| Free Energy Perturbation (FEP) | Predicting ligand-protein binding affinities for 1H-indazol-3-ol derivatives. acs.orgresearchgate.net | Strong correlation between calculated and experimental binding free energies; identified deprotonated species as the primary binders. acs.org |

| Molecular Docking | Predicting binding poses of indazole derivatives. nih.gov | Revealed that different orientations of the indazole ring could have similar docking scores. nih.gov |

Pharmacokinetic and Pharmacodynamic Modeling

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is critical for its development as a drug.

PAMPA Assays for Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive intestinal absorption of a compound. nih.govsigmaaldrich.com This assay measures a compound's ability to diffuse through an artificial lipid membrane. nih.gov For a series of 1H-indazol-3-ol derivatives investigated as DAAO inhibitors, representative compounds showed favorable outcomes in PAMPA assays. science.govnih.gov The permeability determined by PAMPA is a key factor in the Biopharmaceutics Classification System (BCS), which helps to predict a drug's in vivo performance. nih.gov

| Assay | Purpose | Relevance to this compound |

| In vitro Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Derivatives have shown beneficial metabolic stability profiles. science.govnih.gov |

| PAMPA | To predict passive intestinal permeability. nih.govsigmaaldrich.com | Derivatives have demonstrated favorable permeability in these assays. science.govnih.gov |

Theoretical Predictions of ADMET Properties

In addition to experimental assays, computational tools are widely used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. mdpi.comgjpb.de These in silico models use the chemical structure of a compound to estimate various pharmacokinetic parameters. mdpi.com For indazole-containing derivatives, ADMET prediction is a crucial step in the design and synthesis process. dntb.gov.ua These predictions can help in the early identification of potential liabilities, such as poor absorption or high toxicity, allowing for structural modifications to mitigate these issues. researchgate.net The use of machine learning algorithms is becoming increasingly common for more accurate ADMET prediction. mdpi.com

Future Directions and Research Gaps

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

Future research should prioritize the synthesis of new derivatives of 5-Amino-1H-indazol-3-ol to enhance its biological activity. The functional groups at the C3, C5, and N1 positions are prime sites for chemical modification. nih.gov Strategies could include:

N-alkylation and N-arylation: Introducing various alkyl and aryl groups at the N1 position of the indazole ring can significantly alter lipophilicity and, consequently, pharmacokinetic properties. nih.gov

Amide and Sulfonamide Formation: Converting the 5-amino group into a range of amides and sulfonamides can create new interaction points with biological targets.

Suzuki and Buchwald-Hartwig Coupling: These cross-coupling reactions are powerful tools for introducing diverse aryl and heteroaryl substituents at specific positions on the indazole ring, which has been shown to be effective in discovering highly active and selective inhibitors. mdpi.com

A systematic exploration of these derivatization pathways will generate a library of novel analogues. High-throughput screening of this library against various biological targets will be crucial for identifying compounds with improved potency and selectivity. Structure-activity relationship (SAR) studies will then guide further optimization. For instance, research on similar indazole structures has shown that introducing a fluorine atom can modify the compound's pKa, affecting its solubility and interaction with target proteins. smolecule.com

Investigation of Additional Molecular Targets and Disease Indications

While indazole derivatives are known to target kinases and act as anti-inflammatory agents, the full spectrum of molecular targets for this compound and its derivatives is likely broader. nih.govnih.gov Future investigations should aim to identify and validate new targets.

Potential new therapeutic areas include:

Neurodegenerative Diseases: Some indazole derivatives have shown neuroprotective effects by inhibiting tau protein phosphorylation, a key pathological process in diseases like Parkinson's and Alzheimer's. nih.gov Research could explore if this compound derivatives can modulate kinases such as GSK-3β, which are implicated in these conditions. nih.gov

Cardiovascular Diseases: Certain indazole-based compounds have been investigated for their effects on cardiovascular conditions like hypertension and myocardial injury. nih.gov Exploring the activity of this compound derivatives on targets like p38 MAPK or I1-imidazoline receptors could reveal new cardioprotective agents. nih.gov

Infectious Diseases: The indazole scaffold has been used to develop potent antibacterial agents. nih.gov Screening derivatives of this compound against a panel of pathogenic bacteria and viruses could identify new anti-infective leads.

The following table outlines potential molecular targets for future investigation based on the activities of related indazole compounds.

| Potential Molecular Target | Associated Disease Area | Rationale for Investigation |

| Glycogen (B147801) Synthase Kinase 3β (GSK-3β) | Neurodegenerative Diseases | Indazole derivatives have shown inhibition of tau phosphorylation, a downstream effect of GSK-3β. nih.gov |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Cardiovascular & Inflammatory Diseases | p38 MAPK is a key enzyme in inflammatory signaling and cardiac stress responses. nih.gov |

| Indoleamine 2,3-dioxygenase (IDO1) | Oncology | IDO1 is an important target for cancer immunotherapy, and other amino-indazole derivatives have been designed as inhibitors. nih.gov |

| Fibroblast Growth Factor Receptor (FGFR) | Oncology | The 1H-indazol-3-amine scaffold is a known inhibitor of FGFR1. mdpi.com |

Advanced Preclinical in vivo Efficacy Studies

Once promising derivatives with in vitro activity are identified, progressing them to advanced preclinical in vivo studies is a critical next step. This involves moving beyond basic cell viability assays to more complex animal models that can demonstrate therapeutic efficacy.

For instance, if a derivative shows potent anti-inflammatory activity in vitro, its efficacy should be tested in established animal models of inflammatory diseases, such as collagen-induced arthritis in mice. Similarly, for potential anticancer derivatives, xenograft models using human cancer cell lines are essential to evaluate their ability to inhibit tumor growth in a living organism. researchgate.net In the context of neuroprotection, the MPTP-induced mouse model of Parkinson's disease has been used to demonstrate the in vivo efficacy of indazole compounds that inhibit tau hyperphosphorylation. nih.gov

These in vivo studies must be well-designed to assess not only the efficacy of the compound but also its pharmacokinetic and pharmacodynamic (PK/PD) profile. This includes determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for establishing a potential therapeutic window. acs.org

Integrated Computational and Experimental Approaches for Drug Design

The integration of computational methods with experimental work can significantly accelerate the drug design process for this compound derivatives. frontiersin.org

Key computational techniques include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to a molecular target. frontiersin.orgresearchgate.net By docking proposed derivatives into the active sites of known targets like kinases or newly identified ones, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of unsynthesized derivatives, guiding the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. researchgate.netresearchgate.net

These in silico approaches, when used in a feedback loop with experimental synthesis and biological testing, create an efficient cycle of design, synthesis, testing, and refinement, ultimately saving time and resources. frontiersin.orgnih.gov

Development of Selective and Potent Analogues with Improved Therapeutic Indices

A major challenge in drug development is achieving selectivity for the desired target to minimize off-target effects and improve the therapeutic index. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of kinases. mdpi.com Future research should focus on modifying the this compound scaffold to enhance its selectivity for specific kinase isoforms or other targets.

This can be achieved through structure-guided design, where high-resolution crystal structures of lead compounds bound to their targets inform further chemical modifications. For example, if a derivative binds to a desired kinase but also shows activity against a closely related off-target kinase, subtle structural changes can be introduced to disrupt binding to the off-target while preserving or enhancing binding to the intended target. researchgate.net The introduction of specific substituents, such as a trifluoromethyl group or a nitrogen atom within the indazole scaffold, has been shown to yield molecules with greater potency and improved safety profiles in other indazole series. researchgate.net